2-(2-Aminobut-3-enyl)malonic Acid

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Analytical laboratories require pharmacopeial-grade impurity markers to validate HPLC methods for vigabatrin drug substance and finished product. Substitution with non-compendial analogs risks invalid chromatographic profiles and regulatory rejection. • Directly matches USP Vigabatrin Related Compound E and EP Impurity E monographs for ANDA/DMF analytical method validation. • Defined relative retention time of ~0.5 under EP conditions enables unambiguous peak identification and resolution verification from Impurity D (Rs ≥1.5). • Supplied as a certified reference standard to support batch release, stability monitoring, and process impurity control in GMP environments.

Molecular Formula C7H11NO4
Molecular Weight 173.168
CAS No. 1378466-25-1
Cat. No. B569365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminobut-3-enyl)malonic Acid
CAS1378466-25-1
SynonymsUSP Vigabatrin Related Compound E; 
Molecular FormulaC7H11NO4
Molecular Weight173.168
Structural Identifiers
SMILESC=CC(CC(C(=O)O)C(=O)O)N
InChIInChI=1S/C7H11NO4/c1-2-4(8)3-5(6(9)10)7(11)12/h2,4-5H,1,3,8H2,(H,9,10)(H,11,12)
InChIKeyAIFHTSLGFACKRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminobut-3-enyl)malonic Acid: Vigabatrin Impurity Reference Standard


2-(2-Aminobut-3-enyl)malonic acid, also designated as Vigabatrin USP Related Compound E and Vigabatrin EP Impurity E, is a chiral malonic acid derivative bearing a 2-aminobut-3-enyl side chain [1]. Its molecular formula is C7H11NO4 with a molecular weight of 173.17 g/mol . The compound is not an active pharmaceutical ingredient but rather a defined impurity marker used in the quality control of the antiepileptic drug vigabatrin [1].

Pharmacopoeial Identity USP Related Compound E & EP Impurity E; required for compendial vigabatrin impurity methods.
Analytical Role System suitability marker for HPLC-UV-CAD methods; ensures specificity and resolution.
Regulatory Context Qualified for ANDA/DMF impurity profiling; global pharmacopoeial acceptance.

Why Generic Standards Fail for Vigabatrin Impurity Analysis


In the regulated pharmaceutical environment, impurity reference standards must possess exact structural identity, established chromatographic behavior, and compendial recognition to ensure method reproducibility. 2-(2-Aminobut-3-enyl)malonic acid is a specific process-related impurity of vigabatrin with a defined relative retention time of approximately 0.5 under EP conditions [1]. Substituting with a different impurity (e.g., impurity A, B, or D) would alter the chromatographic profile and potentially invalidate the analytical method . Furthermore, the compound is listed in both USP and EP monographs, meaning only materials meeting these specific identity criteria are acceptable for regulatory submissions [1].

Substituting with Vigabatrin Impurity A, B, or D may alter chromatographic profile and invalidate method specificity.
Only materials meeting exact USP/EP identity (Related Compound E) are acceptable for regulatory submission.
Non-compendial reference materials may not satisfy system suitability criteria (resolution, retention time).

Quantitative Differentiation of Vigabatrin Impurity E


Retention Time Differentiation from Co-Eluting Impurities

Under the European Pharmacopoeia HPLC-UV-CAD method, 2-(2-aminobut-3-enyl)malonic acid (Impurity E) exhibits a relative retention time of approximately 0.5 with respect to vigabatrin (retention time ≈ 11 min), whereas Impurity A has a relative retention of about 0.3, Impurity D about 0.6, and Impurity B about 2.3 . This distinct elution profile enables unambiguous identification and quantification, which is critical for method specificity and system suitability testing [1].

Retention Time Differentiation
Head-to-head
RRT ~0.5 vs. Impurity A 0.3, Impurity D 0.6, Impurity B 2.3
Supports unambiguous peak identification; essential for method specificity.
EP HPLC-UV-CAD; RT ~11 min for vigabatrin.
Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Resolution Requirement: Impurity E vs. Impurity D

The British Pharmacopoeia and European Pharmacopoeia monographs mandate a minimum resolution of 1.5 between the peaks due to Vigabatrin Impurity E (2-(2-aminobut-3-enyl)malonic acid) and Impurity D in the chromatogram obtained with the reference solution [1]. This critical system suitability parameter ensures adequate separation of two structurally distinct impurities (a malonic acid derivative vs. a γ-aminobutyric acid derivative) and is a prerequisite for valid analytical results.

Resolution: Impurity E vs. D
Head-to-head
Resolution ≥1.5
Confirms adequate separation for system suitability.
BP/EP monograph requirement.
Analytical Method Validation Chromatographic Resolution Quality Control

Molecular Identity as USP Related Compound E

2-(2-Aminobut-3-enyl)malonic acid is uniquely identified in both the United States Pharmacopeia (USP) as Vigabatrin Related Compound E and in the European Pharmacopoeia (EP) as Vigabatrin Impurity E [1]. While other impurities exist (e.g., Impurity A: 5-ethenylpyrrolidin-2-one; Impurity D: 4-aminobutanoic acid), only this compound possesses the exact 2-aminobut-3-enyl substitution on a malonic acid backbone (C7H11NO4, MW 173.17 g/mol) [2]. This specific molecular structure is essential for its defined role as a process impurity marker.

Molecular Identity
Specification review
C₇H₁₁NO₄, 173.17 g/mol vs. Impurity A C₆H₉NO, Impurity D C₄H₉NO₂
Confirms exact compendial identity as USP/EP impurity E.
Characterized by synthesis; batch-specific reference.
Reference Standard Pharmacopoeial Monograph Impurity Identification

Predicted Physicochemical Properties vs. Malonic Acid Derivatives

Predicted physicochemical parameters for 2-(2-aminobut-3-enyl)malonic acid include a boiling point of 420.1 ± 45.0 °C, a density of 1.303 ± 0.06 g/cm³, and a pKa of 2.58 ± 0.34 [1]. While these values are not directly compared to other Vigabatrin impurities in the same dataset, they provide a baseline for understanding the compound's behavior in solution and during sample preparation. For context, the predicted boiling point is significantly higher than that of the parent drug vigabatrin (which has a lower molecular weight and different functional groups), indicating reduced volatility that may impact analytical method development.

Predicted Physicochemical Properties
Class-level inference
BP 420.1 ± 45.0 °C; density 1.303 ± 0.06 g/cm³; pKa 2.58 ± 0.34
Context-dependent; may guide method development.
Predicted computationally; verify experimentally.
Preformulation Computational Chemistry Property Prediction

Application Scenarios for Vigabatrin Impurity E


Analytical Method Development and Validation

Use as a certified reference standard in HPLC-UV-CAD methods to establish system suitability, verify retention time, and ensure resolution from Impurity D (minimum 1.5) [1][2]. The compound's defined relative retention of approximately 0.5 serves as a benchmark for method specificity.

Quality Control for API and Drug Product

Employed in quantitative impurity limit tests to confirm that the level of 2-(2-aminobut-3-enyl)malonic acid in vigabatrin batches meets compendial specifications (e.g., USP monograph). Its identity as USP Related Compound E and EP Impurity E is critical for batch release and stability monitoring .

Regulatory Submission for Generic Vigabatrin

Required for demonstrating analytical method equivalence and impurity control as part of Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). The availability of EP and USP reference standards ensures global regulatory acceptance [3].

Process Impurity Tracking in Synthesis

Serves as a synthetic marker to monitor the formation of process-related impurities during manufacturing. The compound's unique 2-aminobut-3-enylmalonic acid structure (C7H11NO4, MW 173.17) differentiates it from other side products, enabling targeted process optimization [4].

Application
Selection Property
Validation Focus
Analytical Method Development & Validation
Established chromatographic retention profile
System suitability and resolution verification
Quality Control for API & Drug Product
Compendial identity as USP/EP impurity standard
Impurity limit test compliance, batch consistency
Regulatory Submission (ANDA/DMF)
Global pharmacopoeial recognition (USP/EP)
Method equivalence documentation
Process Impurity Tracking in Synthesis
Unique molecular identity (C₇H₁₁NO₄)
Process impurity marker differentiation

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